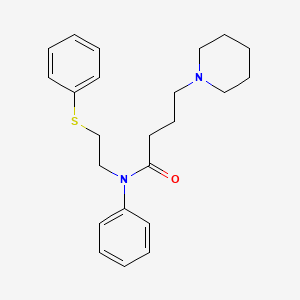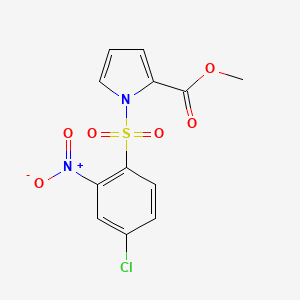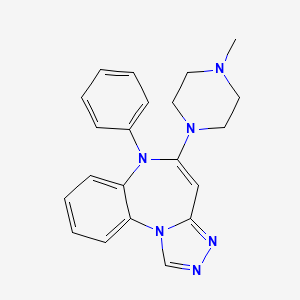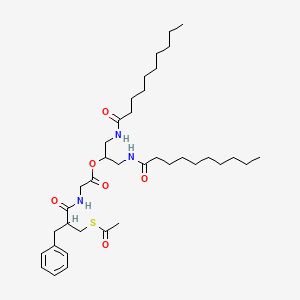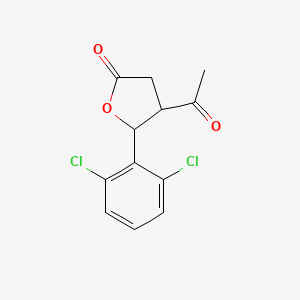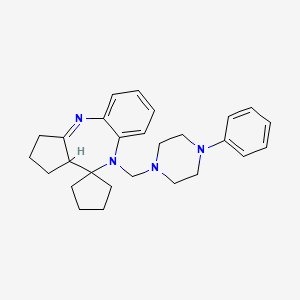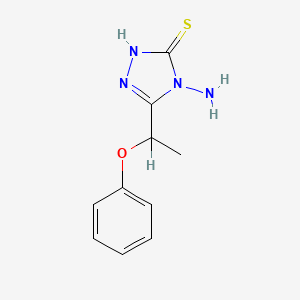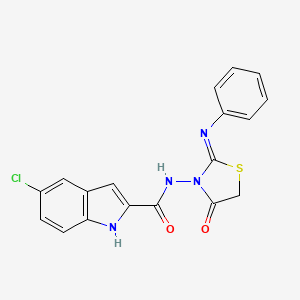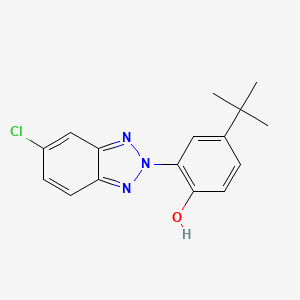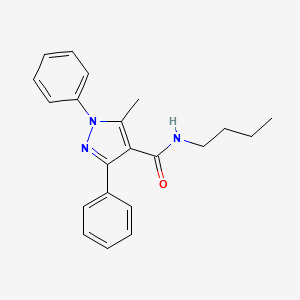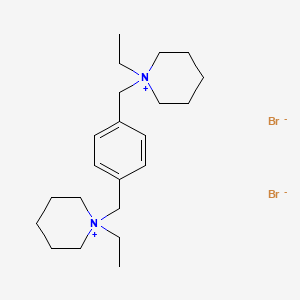![molecular formula C17H29N7O4S B12727953 2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate CAS No. 121575-62-0](/img/structure/B12727953.png)
2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(1,4-dimetil-1,2,4-triazol-4-io-3-il)diazenil]-N-etilanilino]etil-trimetilazanium;sulfato es un compuesto orgánico complejo que presenta un anillo de triazolium, un enlace azo y un grupo de amonio cuaternario
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[4-[(1,4-dimetil-1,2,4-triazol-4-io-3-il)diazenil]-N-etilanilino]etil-trimetilazanium;sulfato típicamente implica múltiples pasos. El proceso comienza con la formación del anillo de triazolium, seguido de la introducción del enlace azo y el grupo de amonio cuaternario. Las condiciones de reacción a menudo requieren catalizadores, solventes y controles de temperatura específicos para garantizar que se obtenga el producto deseado con alta pureza y rendimiento.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores a gran escala y sistemas de flujo continuo para optimizar la eficiencia de la reacción y la escalabilidad. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción es crucial para mantener la consistencia y la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[4-[(1,4-dimetil-1,2,4-triazol-4-io-3-il)diazenil]-N-etilanilino]etil-trimetilazanium;sulfato experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede llevar a la formación de diferentes estados de oxidación del compuesto.
Reducción: Las reacciones de reducción pueden romper el enlace azo, lo que resulta en la formación de aminas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el pH y la elección del solvente, juegan un papel significativo en la determinación de la vía de reacción y los productos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen del tipo de reacción específica y las condiciones. Por ejemplo, la oxidación puede producir diferentes formas oxidadas del compuesto, mientras que la reducción normalmente produce aminas.
Aplicaciones Científicas De Investigación
2-[4-[(1,4-dimetil-1,2,4-triazol-4-io-3-il)diazenil]-N-etilanilino]etil-trimetilazanium;sulfato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en varias reacciones de síntesis orgánica y como catalizador en ciertos procesos químicos.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como componente en ciertos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-[4-[(1,4-dimetil-1,2,4-triazol-4-io-3-il)diazenil]-N-etilanilino]etil-trimetilazanium;sulfato involucra su interacción con objetivos moleculares y vías específicas. La estructura única del compuesto le permite unirse a ciertas enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos moleculares y las vías exactas involucradas aún están bajo investigación, pero los estudios preliminares sugieren su potencial para modular los procesos celulares y las vías de señalización.
Comparación Con Compuestos Similares
Compuestos Similares
1,2,3-Triazoles: Estos compuestos comparten la estructura del anillo de triazol y tienen propiedades químicas similares.
Compuestos Azo: Los compuestos con enlaces azo exhiben reactividad y aplicaciones similares.
Compuestos de Amonio Cuaternario: Estos compuestos tienen características estructurales similares y se utilizan en diversas aplicaciones.
Unicidad
2-[4-[(1,4-dimetil-1,2,4-triazol-4-io-3-il)diazenil]-N-etilanilino]etil-trimetilazanium;sulfato es único debido a su combinación de un anillo de triazolium, un enlace azo y un grupo de amonio cuaternario. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
121575-62-0 |
|---|---|
Fórmula molecular |
C17H29N7O4S |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate |
InChI |
InChI=1S/C17H29N7.H2O4S/c1-7-23(12-13-24(4,5)6)16-10-8-15(9-11-16)18-19-17-20-22(3)14-21(17)2;1-5(2,3)4/h8-11,14H,7,12-13H2,1-6H3;(H2,1,2,3,4)/q+2;/p-2 |
Clave InChI |
SMRRZCDAKFXMBE-UHFFFAOYSA-L |
SMILES canónico |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




